N-Methylcolchicine
Overview
Description
N-Methylcolchicine is a derivative of colchicine, a natural alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been used for centuries in traditional medicine, primarily for the treatment of gout. The N-methyl derivative of colchicine retains many of the biological activities of the parent compound but with potentially altered pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcolchicine typically involves the methylation of colchicine. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the methyl group at the nitrogen atom. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of colchicine from plant sources, followed by chemical modification to introduce the N-methyl group. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methylcolchicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atom, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methylcolchicine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Investigated for its potential use in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the production of pharmaceuticals and as a tool in plant breeding to induce polyploidy
Mechanism of Action
N-Methylcolchicine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting cell division and intracellular transport. The compound also modulates various inflammatory pathways by inhibiting the assembly of the NALP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound with similar biological activities but different pharmacokinetic properties.
Demecolcine: A derivative with a similar mechanism of action but used primarily in cancer treatment.
Thiocolchicine: A sulfur-containing derivative with enhanced anti-inflammatory properties
Uniqueness
N-Methylcolchicine is unique due to its specific methylation at the nitrogen atom, which can alter its pharmacokinetic profile and potentially reduce toxicity compared to the parent compound. This modification may also enhance its therapeutic efficacy in certain applications .
Properties
IUPAC Name |
N-methyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZFWPXTSZCLDJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223606 | |
Record name | Colchicine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7336-40-5 | |
Record name | N-Methyl-N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7336-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colchicine, N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COLCHICINE, N-METHYL- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Colchicine, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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